![molecular formula C14H11ClO3 B2880999 3-[(4-Chlorophenoxy)methyl]benzoic acid CAS No. 30082-43-0](/img/structure/B2880999.png)
3-[(4-Chlorophenoxy)methyl]benzoic acid
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Description
“3-[(4-Chlorophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H11ClO3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3-[(4-Chlorophenoxy)methyl]benzoic acid” consists of a benzoic acid moiety attached to a chlorophenyl group via a methylene bridge . The InChI code for this compound is 1S/C14H11ClO3/c15-12-4-6-13 (7-5-12)18-9-10-2-1-3-11 (8-10)14 (16)17/h1-8H,9H2, (H,16,17) .Scientific Research Applications
Catalysis and Organic Synthesis
Research on catalysts and organic synthesis involves 3-[(4-Chlorophenoxy)methyl]benzoic acid. In a study by Mejía and Togni (2012), methyltrioxorhenium acted as a catalyst for the electrophilic trifluoromethylation of aromatic compounds, using hypervalent iodine reagents. This indicates potential applications in enhancing the efficiency of organic reactions (Mejía & Togni, 2012).
Environmental Chemistry
4-Chlorophenol degradation, closely related to 3-[(4-Chlorophenoxy)methyl]benzoic acid, has been studied extensively in environmental chemistry. Sharma, Mukhopadhyay, and Murthy (2012) evaluated the degradation of 4-chlorophenol using organic oxidants, which can inform strategies for handling similar compounds in the environment (Sharma, Mukhopadhyay, & Murthy, 2012).
Fluorescence Probes
In the field of chemical analysis, 3-[(4-Chlorophenoxy)methyl]benzoic acid derivatives may be used in developing novel fluorescence probes. Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect reactive oxygen species, showcasing the potential of similar compounds in analytical chemistry (Setsukinai et al., 2003).
Water Purification
The compound's derivatives are also relevant in water purification research. Matthews (1990) studied the use of TiO2 suspensions under UV light for purifying water containing chlorophenols, which suggests possible applications for similar chlorophenoxy compounds (Matthews, 1990).
Fungal Metabolism
In the field of microbiology, chlorophenoxy compounds have been studied for their role in fungal metabolism. Harper et al. (1989) demonstrated the use of chloromethane, a related compound, in the biosynthesis of esters in Phellinus pomaceus, indicating potential biochemical pathways involving similar compounds (Harper et al., 1989).
Advanced Oxidation Processes
Advanced oxidation processes involving chlorophenols have been explored, which could be extended to 3-[(4-Chlorophenoxy)methyl]benzoic acid derivatives. Bokare and Choi (2011) investigated the oxidative degradation of organic pollutants using a Cr(III)/Cr(VI) redox cycle, providing insights into potential oxidation mechanisms for similar compounds (Bokare & Choi, 2011).
properties
IUPAC Name |
3-[(4-chlorophenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKCKBQDCXPSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenoxy)methyl]benzoic acid |
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